

# Application of 1-Naphthylamine Hydrochloride in Nitrite Detection in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Naphthylamine hydrochloride

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These application notes provide a comprehensive overview and detailed protocols for the determination of nitrite in various food samples using **1-Naphthylamine hydrochloride**. This method is based on the well-established Griess diazotization-coupling reaction, a widely used colorimetric technique for nitrite analysis.

### Introduction

Nitrite is a common food additive used for curing meats, preventing bacterial growth, and fixing color. However, excessive levels of nitrite can lead to the formation of carcinogenic N-nitrosamines. Therefore, accurate and reliable quantification of nitrite in food products is crucial for food safety and quality control. The Griess test offers a simple, cost-effective, and sensitive method for this purpose.[1]

The principle of the method involves the diazotization of a primary aromatic amine, such as sulfanilic acid, by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a naphthylamine derivative, historically **1-Naphthylamine hydrochloride**, to form a stable, colored azo dye.[1][2] The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically.

Note: Due to the carcinogenic nature of 1-Naphthylamine, modern adaptations of the Griess method often substitute it with the safer alternative, N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA).[2] This document will provide the protocol using **1-Naphthylamine** 

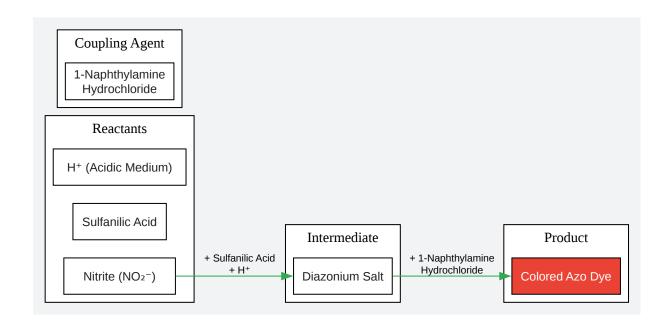


**hydrochloride** as requested, but users should be aware of the associated risks and consider using NEDA.

# **Chemical Reaction Principle**

The Griess reaction for nitrite detection using sulfanilic acid and **1-Naphthylamine hydrochloride** proceeds in two steps under acidic conditions:

- Diazotization: Nitrite ions (NO<sub>2</sub><sup>-</sup>) react with sulfanilic acid to form a diazonium salt.
- Coupling: The diazonium salt then couples with 1-Naphthylamine hydrochloride to produce a colored azo compound.



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Caption: Chemical reaction pathway for nitrite detection.

# **Quantitative Data Summary**



The performance of the Griess method for nitrite determination can vary depending on the specific reagents and instrumentation used. The following table summarizes typical quantitative data found in the literature for methods employing a diazotization-coupling reaction.

Parameter	Typical Value Range	Food Matrix Examples	Reference(s)
Limit of Detection (LOD)	0.01 - 0.1 mg/L (or mg/kg)	Meat products, Water, Infant foods	[3][4][5]
Limit of Quantification (LOQ)	0.04 - 0.4 mg/L (or mg/kg)	Meat products, Infant foods	[3][4]
Linearity Range	0.05 - 2.5 μg/mL	Water, Saliva	[6][7]
Recovery	82% - 105%	Meat products (cod roe, fish sausage, ham)	[3][8]
Repeatability (RSDr)	2.0% - 5.8%	Meat products	[8]
Reproducibility (RSDR)	3.2% - 11%	Meat products	[8]
Wavelength of Max. Absorbance (λmax)	520 - 550 nm	General	[6][7][9]

### **Experimental Protocols**

The following protocols are generalized from various sources. Researchers should optimize the procedures for their specific sample matrices and instrumentation.

- Griess Reagent A (Diazotizing Reagent): Dissolve 0.5 g of sulfanilic acid in 150 mL of 20% (v/v) glacial acetic acid. This solution is stable for several weeks when stored in a refrigerator.
- Griess Reagent B (Coupling Reagent): Dissolve 0.1 g of 1-Naphthylamine hydrochloride
  in 20 mL of distilled water. Add this to 150 mL of 20% (v/v) glacial acetic acid. This solution
  should be stored in a dark bottle and is less stable than Reagent A.

### Methodological & Application





- Nitrite Stock Standard Solution (1000 mg/L): Accurately weigh 1.500 g of sodium nitrite (NaNO<sub>2</sub>), dissolve it in deionized water, and dilute to 1000 mL in a volumetric flask.
- Nitrite Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
- Homogenization: Weigh 10 g of a representative food sample and homogenize it with 100 mL of hot deionized water (approximately 70-80°C) for 2 minutes.[10]
- · Protein Precipitation:
  - Add 5 mL of saturated borax solution to the homogenate and mix.[10]
  - Add 5 mL of 10.6% (w/v) potassium ferrocyanide solution and mix.[10]
  - Add 5 mL of 22% (w/v) zinc acetate solution, mix thoroughly, and allow the mixture to stand for 30 minutes.[10]
- Filtration: Filter the mixture through a Whatman No. 1 filter paper. The clear filtrate is the sample extract.
- Dilution: If necessary, dilute the sample extract with deionized water to bring the nitrite concentration within the linear range of the standard curve.
- Pipette 10 mL of the sample extract (or diluted extract) into a 50 mL volumetric flask.
- Add 2 mL of Griess Reagent A, mix well, and allow the reaction to proceed for 5 minutes at room temperature.
- Add 2 mL of Griess Reagent B, mix, and allow the color to develop for 20 minutes at room temperature, protected from light.
- Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
- Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 520 nm) using a spectrophotometer. Use a reagent blank (10 mL of deionized water instead of the sample extract) to zero the instrument.



- Prepare a series of nitrite working standards as described in section 4.1.
- Treat 10 mL of each working standard with the Griess reagents following the same procedure as for the sample extract (section 4.3).
- Measure the absorbance of each standard.
- Plot a calibration curve of absorbance versus nitrite concentration (mg/L).
- Determine the concentration of nitrite in the sample extract from the calibration curve using its measured absorbance.

The nitrite concentration in the original food sample is calculated as follows:

Nitrite (mg/kg) =  $(C \times V \times D) / W$ 

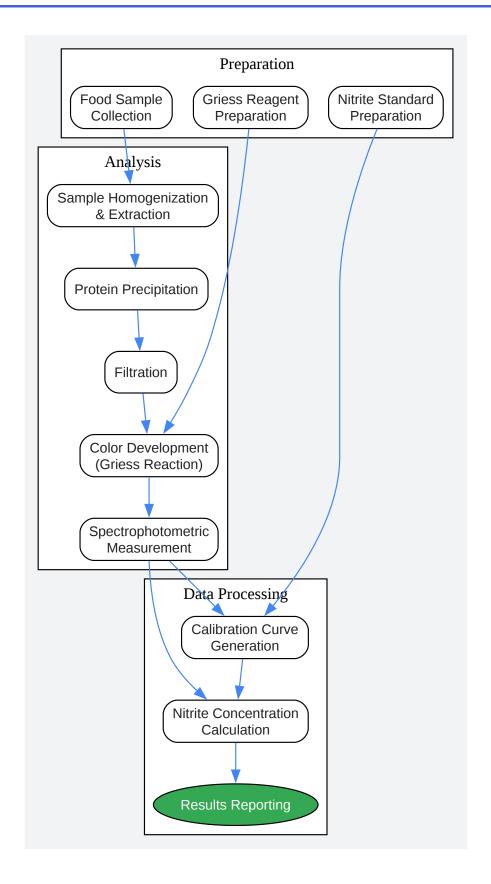
#### Where:

- C = Concentration of nitrite in the sample extract from the calibration curve (mg/L)
- V = Final volume of the sample extract (L)
- D = Dilution factor (if any)
- W = Weight of the food sample (kg)

## **Experimental Workflow**

The overall experimental workflow for the determination of nitrite in food samples is illustrated below.





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Caption: Experimental workflow for nitrite analysis in food.



### Conclusion

The use of **1-Naphthylamine hydrochloride** in the Griess test provides a reliable and accessible method for the quantification of nitrite in food samples. While effective, safety precautions are paramount when handling **1-Naphthylamine hydrochloride** due to its carcinogenicity. Adherence to detailed protocols and proper validation are essential for obtaining accurate and reproducible results, ensuring food safety and compliance with regulatory standards. The substitution with N-(1-naphthyl)ethylenediamine dihydrochloride is highly recommended for routine analysis.

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